molecular formula C9H12N4O4 B14710296 1,3-Propanediamine, N-(2,4-dinitrophenyl)- CAS No. 23920-00-5

1,3-Propanediamine, N-(2,4-dinitrophenyl)-

Cat. No.: B14710296
CAS No.: 23920-00-5
M. Wt: 240.22 g/mol
InChI Key: WQYQCAZWHZNUGX-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-(2,4-dinitrophenyl)- is a chemical compound with the molecular formula C9H12N4O4 It is known for its distinctive structure, which includes a 2,4-dinitrophenyl group attached to a 1,3-propanediamine backbone

Properties

CAS No.

23920-00-5

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H12N4O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5,10H2

InChI Key

WQYQCAZWHZNUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- typically involves the reaction of 1,3-propanediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 1,3-Propanediamine, N-(2,4-dinitrophenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Propanediamine, N-(2,4-dinitrophenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular oxidative processes. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-
  • 1,3-Propanediamine, N1-(2,4-dinitrophenyl)-
  • 1,3-Propanediamine, N,N-dimethyl-

Uniqueness

1,3-Propanediamine, N-(2,4-dinitrophenyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dinitrophenyl group. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of nitro groups also enhances its ability to participate in redox reactions, making it valuable in various research and industrial contexts.

Biological Activity

1,3-Propanediamine, N-(2,4-dinitrophenyl)- is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1,3-Propanediamine, N-(2,4-dinitrophenyl)-
  • Molecular Formula : C9H12N4O4
  • Molecular Weight : 240.22 g/mol

The biological activity of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- is primarily attributed to its ability to interact with various biological molecules. The compound acts as a nucleophile due to the presence of amino groups that can participate in chemical reactions with electrophiles in biological systems.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with reactive sites on the enzyme's structure. This interaction can alter the enzyme's activity and lead to downstream effects in metabolic pathways.
  • DNA Interaction : The dinitrophenyl group is known for its ability to form adducts with nucleophilic sites on DNA. This interaction can lead to mutagenic effects or influence gene expression by modifying DNA structure.

Biological Activity and Effects

  • Antimicrobial Activity : Studies have shown that 1,3-Propanediamine derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives with enhanced lipophilicity demonstrated increased membrane permeability, leading to greater antibacterial efficacy.
  • Cytotoxicity : In vitro studies have reported that this compound induces cytotoxic effects in cancer cell lines. The mechanism involves apoptosis triggered by oxidative stress and disruption of mitochondrial function.
  • Neurotoxicity : Some investigations suggest that exposure to high concentrations of 1,3-Propanediamine derivatives can lead to neurotoxic effects in neuronal cell cultures. The compound's ability to cross the blood-brain barrier raises concerns regarding its safety profile.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells
NeurotoxicityAlters neuronal cell viability at high doses
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial properties of 1,3-Propanediamine derivatives found that modifications in the dinitrophenyl group significantly enhanced activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to establish efficacy levels.
  • Cytotoxic Mechanisms : Research published in a peer-reviewed journal demonstrated that treatment with 1,3-Propanediamine led to increased reactive oxygen species (ROS) production in cancer cell lines, resulting in cell death through oxidative stress pathways.
  • Neurotoxicity Assessment : A recent study evaluated the neurotoxic potential of this compound using primary neuronal cultures from rat brains. Results indicated a dose-dependent decrease in cell viability correlated with increased levels of apoptosis markers.

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